tert-Butyl 4-bromo-2-fluoronicotinate
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Overview
Description
tert-Butyl 4-bromo-2-fluoronicotinate: is an organic compound with the molecular formula C10H11BrFNO2 and a molecular weight of 276.11 g/mol . This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a fluorine atom attached to a nicotinic acid derivative. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromo-2-fluoronicotinate typically involves the esterification of 4-bromo-2-fluoronicotinic acid with tert-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 4-bromo-2-fluoronicotinate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as or .
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of the corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include , , and . Reactions are typically carried out in polar aprotic solvents such as (DMSO) or (DMF).
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride .
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as or can be formed.
Oxidation Products: Products may include or other oxidized derivatives.
Reduction Products: Products may include tert-butyl 4-bromo-2-fluoronicotinyl alcohol or tert-butyl 4-bromo-2-fluoronicotinyl amine .
Scientific Research Applications
Chemistry: tert-Butyl 4-bromo-2-fluoronicotinate is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in cross-coupling reactions such as the Suzuki-Miyaura coupling , where it can be coupled with various boronic acids to form biaryl compounds .
Biology and Medicine: In biological research, this compound is used as a probe to study the interactions of nicotinic acid derivatives with biological targets. It is also investigated for its potential pharmacological properties , including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals and pharmaceutical intermediates . Its unique chemical properties make it a valuable component in the development of new pesticides and herbicides .
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-2-fluoronicotinate involves its interaction with specific molecular targets and pathways . For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors , leading to the modulation of biochemical pathways. The exact mechanism of action depends on the specific application and the biological target involved .
Comparison with Similar Compounds
- tert-Butyl 4-bromo-2-chloronicotinate
- tert-Butyl 4-bromo-2-iodonicotinate
- tert-Butyl 4-bromo-2-methylnicotinate
Comparison: tert-Butyl 4-bromo-2-fluoronicotinate is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. Compared to its analogs, such as tert-Butyl 4-bromo-2-chloronicotinate, the fluorine atom in this compound provides greater stability and reactivity in certain chemical reactions .
Properties
Molecular Formula |
C10H11BrFNO2 |
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Molecular Weight |
276.10 g/mol |
IUPAC Name |
tert-butyl 4-bromo-2-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C10H11BrFNO2/c1-10(2,3)15-9(14)7-6(11)4-5-13-8(7)12/h4-5H,1-3H3 |
InChI Key |
MBAHAIJNILUULW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CN=C1F)Br |
Origin of Product |
United States |
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